molecular formula C16H22N4O2 B7066173 N-[(3-ethyl-1-methylpyrazol-4-yl)methyl]-N-methyl-2-(2-nitrophenyl)ethanamine

N-[(3-ethyl-1-methylpyrazol-4-yl)methyl]-N-methyl-2-(2-nitrophenyl)ethanamine

Cat. No.: B7066173
M. Wt: 302.37 g/mol
InChI Key: ZIDYZKLJNNSKBU-UHFFFAOYSA-N
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Description

N-[(3-ethyl-1-methylpyrazol-4-yl)methyl]-N-methyl-2-(2-nitrophenyl)ethanamine is a complex organic compound that features a pyrazole ring, an ethyl group, a methyl group, and a nitrophenyl group

Properties

IUPAC Name

N-[(3-ethyl-1-methylpyrazol-4-yl)methyl]-N-methyl-2-(2-nitrophenyl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O2/c1-4-15-14(12-19(3)17-15)11-18(2)10-9-13-7-5-6-8-16(13)20(21)22/h5-8,12H,4,9-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIDYZKLJNNSKBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN(C=C1CN(C)CCC2=CC=CC=C2[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-ethyl-1-methylpyrazol-4-yl)methyl]-N-methyl-2-(2-nitrophenyl)ethanamine typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.

    Alkylation: The pyrazole ring is then alkylated using ethyl iodide and methyl iodide to introduce the ethyl and methyl groups.

    Nitration: The aromatic ring is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group.

    Coupling Reaction: The final step involves coupling the pyrazole derivative with N-methyl-2-bromoethanamine under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and temperature control would be essential to maintain consistency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon or iron powder in acidic medium.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Amines.

    Substitution: Halogenated or sulfonated derivatives.

Scientific Research Applications

N-[(3-ethyl-1-methylpyrazol-4-yl)methyl]-N-methyl-2-(2-nitrophenyl)ethanamine has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study enzyme interactions and receptor binding in biological systems.

Mechanism of Action

The mechanism of action of N-[(3-ethyl-1-methylpyrazol-4-yl)methyl]-N-methyl-2-(2-nitrophenyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can interact with active sites of enzymes, potentially inhibiting their activity. The nitrophenyl group can participate in electron transfer reactions, influencing the compound’s overall reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    N-[(3-ethyl-1-methylpyrazol-4-yl)methyl]-N-methyl-2-(2-aminophenyl)ethanamine: Similar structure but with an amino group instead of a nitro group.

    N-[(3-ethyl-1-methylpyrazol-4-yl)methyl]-N-methyl-2-(2-chlorophenyl)ethanamine: Similar structure but with a chlorine atom instead of a nitro group.

Uniqueness

N-[(3-ethyl-1-methylpyrazol-4-yl)methyl]-N-methyl-2-(2-nitrophenyl)ethanamine is unique due to the presence of both a nitro group and a pyrazole ring, which confer distinct electronic properties and reactivity patterns. This combination makes it particularly useful in applications requiring specific electronic interactions or reactivity.

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